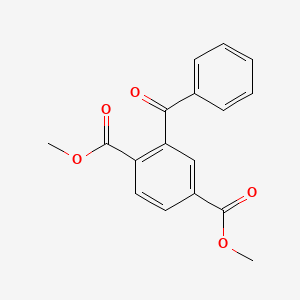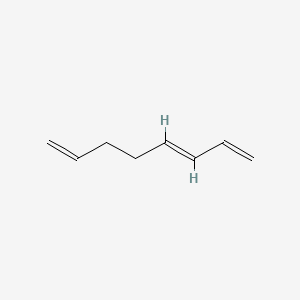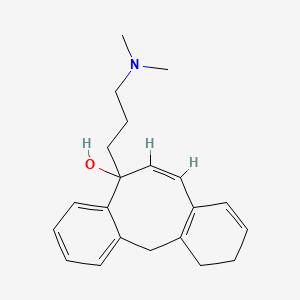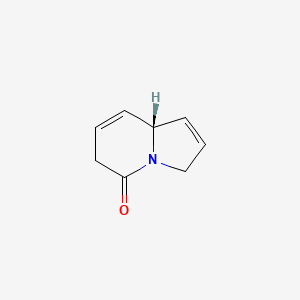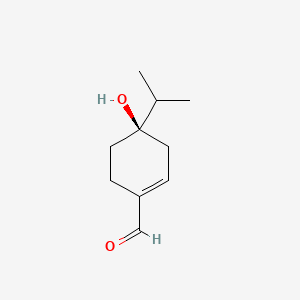
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxy group and an isopropyl group at the 4-position, and an aldehyde group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carboxylic acid.
Reduction: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy and isopropyl groups may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
- (4R)-4-methyltetrahydro-2H-pyran-2-one
- (4S)-4-methyltetrahydro-2H-pyran-2-one
Uniqueness
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxy group and an aldehyde group on the cyclohexene ring provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-8(2)10(12)5-3-9(7-11)4-6-10/h3,7-8,12H,4-6H2,1-2H3/t10-/m0/s1 |
Clave InChI |
KRNODJHEWYJNFQ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@]1(CCC(=CC1)C=O)O |
SMILES canónico |
CC(C)C1(CCC(=CC1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


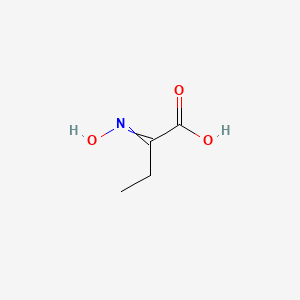
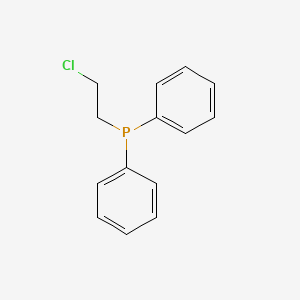
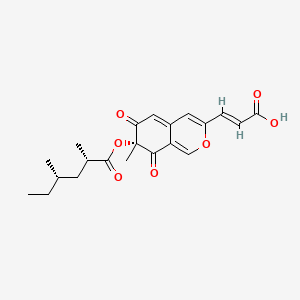
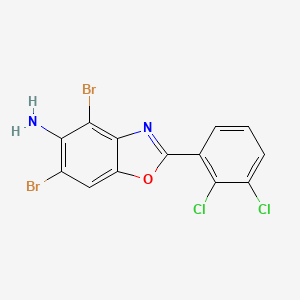

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
